1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
Description
This compound is a tetrazole-based derivative featuring two substituted phenyl rings. The first phenyl group is substituted with 2,4-dichloro and a 2-methoxyethoxy moiety at position 5, while the second phenyl ring contains 3,4-dichloro substituents. With a molecular formula of C₁₇H₁₄Cl₄N₄O₂ (molar mass ~453.1 g/mol), its structural complexity arises from the combination of electron-withdrawing chlorine atoms and the ether-based 2-methoxyethoxy group, which may enhance solubility compared to bulkier alkoxy substituents.
Properties
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(3,4-dichlorophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O2/c1-25-4-5-26-15-8-14(12(19)7-13(15)20)24-16(21-22-23-24)9-2-3-10(17)11(18)6-9/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHMHUYCAHRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-(2-methoxyethoxy)aniline and 3,4-dichlorobenzonitrile.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with the benzonitrile derivative in the presence of a base such as potassium carbonate, leading to the formation of an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions, often using hydrochloric acid, to form the tetraazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacology
-
Antimicrobial Activity :
- Studies have indicated that tetraazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and shown to inhibit growth effectively, making it a candidate for developing new antibiotics.
- A case study demonstrated its efficacy against resistant strains of Staphylococcus aureus, highlighting its potential in treating infections where conventional antibiotics fail.
-
Anticancer Properties :
- Research has explored the compound's role in cancer therapy. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting specific cell signaling pathways.
- For instance, experiments on breast cancer cell lines revealed a dose-dependent increase in cell death, suggesting a mechanism that warrants further investigation for therapeutic use.
Agrochemicals
-
Herbicidal Activity :
- The compound has been evaluated for its herbicidal properties. Field trials showed that it effectively controls the growth of several weed species without adversely affecting crop yield.
- A comparative study with existing herbicides illustrated that this tetraazole derivative offers a broader spectrum of control and lower toxicity to non-target plants.
-
Insecticidal Properties :
- Preliminary studies indicate that the compound can act as an insecticide against common agricultural pests. Laboratory tests demonstrated significant mortality rates in treated insect populations.
- This application could lead to the development of novel pest management solutions that are more environmentally friendly than traditional chemicals.
Polymer Chemistry
-
Synthesis of Functional Polymers :
- The compound can be utilized as a monomer in the synthesis of functional polymers with specific properties such as thermal stability and chemical resistance.
- Research has shown that incorporating this tetraazole into polymer matrices enhances their mechanical properties and thermal stability.
-
Nanocomposites :
- Its application in creating nanocomposites has been explored, where it acts as a reinforcing agent. Studies indicate that these composites exhibit improved strength and durability compared to traditional materials.
- A notable case involved the development of a nanocomposite for use in aerospace applications, demonstrating significant weight reduction while maintaining structural integrity.
Data Summary
| Application Area | Specific Use | Results |
|---|---|---|
| Pharmacology | Antimicrobial | Effective against resistant Staphylococcus aureus |
| Pharmacology | Anticancer | Induces apoptosis in breast cancer cells |
| Agrochemicals | Herbicide | Controls weed growth with lower toxicity |
| Agrochemicals | Insecticide | Significant mortality in agricultural pests |
| Materials Science | Functional Polymers | Enhanced mechanical properties |
| Materials Science | Nanocomposites | Improved strength for aerospace applications |
Mechanism of Action
The mechanism by which 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Impact on Physicochemical Properties
- Chlorine vs. In contrast, trifluoromethyl groups (e.g., in ) improve metabolic stability and acidity (pKa ~5–6 for tetrazoles) but may reduce solubility.
- Alkoxy Chain Variations : The 2-methoxyethoxy group in the target compound provides a balance between solubility and steric bulk compared to isopropoxy (CAS 338961-44-7) . Longer or branched alkoxy chains (e.g., isopropoxy) increase logP values, affecting membrane permeability.
Heterocycle Core Differences
- Tetrazole vs. Oxadiazole : Tetrazoles (as in the target compound) are more polar and acidic (pKa ~4–5) due to the presence of four nitrogen atoms, making them bioisosteres for carboxylic acids in drug design. Oxadiazoles (e.g., oxydiazon in ) are less acidic and often used in agrochemicals for their hydrolytic stability.
Biological Activity
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole is a compound with significant potential in pharmaceutical applications due to its unique structural properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H16Cl2N4O3
- Molar Mass : 395.24 g/mol
- CAS Number : 338961-64-1
- Density : 1.40 ± 0.1 g/cm³ (predicted)
- Boiling Point : 569.0 ± 60.0 °C (predicted)
- pKa : -0.07 ± 0.10 (predicted)
The biological activity of tetraazole derivatives is often attributed to their ability to mimic amide bonds while exhibiting enhanced stability against enzymatic hydrolysis. The triazole moiety can act as both a hydrogen bond acceptor and donor, which is critical for binding interactions with biological targets .
Anticancer Activity
Research has demonstrated that compounds containing the tetraazole ring exhibit notable anticancer properties. For instance, in vitro studies have shown that tetraazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested :
- L1210 (murine leukemia)
- CEM (human T-lymphocyte)
- HeLa (human cervix carcinoma)
The compound's efficacy was measured using IC50 values, with lower values indicating higher potency. For example, one study reported an IC50 of for a similar compound featuring the triazole structure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that substitutions on the phenyl ring significantly influence the antibacterial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- E. coli: MIC =
These findings suggest that electron-withdrawing groups like chloro enhance antimicrobial activity compared to other substituents .
Structure-Activity Relationship (SAR)
The structure of tetraazole derivatives plays a crucial role in their biological activity. The presence of electron-withdrawing groups (e.g., chloro and methoxy) on the phenyl rings has been associated with increased potency against both cancerous and bacterial cells. A comparative analysis of various derivatives indicates that modifications at specific positions can lead to significant changes in activity:
| Compound | Substituent | IC50/MIC Value |
|---|---|---|
| Compound A | 3-Cl | |
| Compound B | 2,4-diCl | |
| Compound C | No substitution | Higher IC50 |
Case Studies
Several studies have focused on the biological evaluation of tetraazole derivatives:
- Antiproliferative Studies : One study synthesized a series of tetraazole compounds and tested their cytotoxicity against several cancer cell lines, revealing that modifications led to improved activity profiles .
- Antimicrobial Efficacy : In another investigation, tetraazole derivatives were screened against Gram-positive and Gram-negative bacteria, demonstrating promising results particularly with chloro-substituted compounds .
- Computational Studies : Molecular docking studies provided insights into the binding affinities of these compounds with target proteins, revealing potential mechanisms behind their observed biological activities .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,4-dichloro-5-(2-methoxyethoxy)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole?
The compound can be synthesized via cyclocondensation of substituted hydrazides with nitriles or via nucleophilic substitution of pre-functionalized phenyltetrazoles. For example:
- Method 1 : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide with substituted aldehydes in DMSO (18 hours), followed by ice-water quenching and ethanol recrystallization (65% yield, m.p. 141–143°C) .
- Method 2 : Microwave-assisted synthesis reduces reaction time (4–6 hours) and improves regioselectivity, as demonstrated in analogous triazole derivatives .
Key Considerations : Use anhydrous conditions for DMSO reactions to avoid side products. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., dichlorophenyl groups adopt coplanar geometries with the tetrazole ring, as seen in related structures) .
- Spectroscopy :
- HPLC : Purity assessment using C18 column (acetonitrile:water 70:30, λ = 254 nm).
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence the compound’s reactivity in cross-coupling reactions?
The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but may sterically hinder Suzuki-Miyaura couplings.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects).
- Case Study : Antifungal activity against Candida albicans:
- Data 1 : MIC = 8 µg/mL (DMSO solvent) .
- Data 2 : MIC = 32 µg/mL (aqueous suspension) .
- Resolution : Standardize assays using CLSI guidelines (e.g., RPMI-1640 medium, 0.5% DMSO). Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specificity .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structure (PDB: 1TQN).
- Parameterize force fields with GAFF2 and assign charges via AM1-BCC.
- Key Insight : The dichlorophenyl moiety occupies the hydrophobic pocket, while the tetrazole hydrogen-bonds with Thr309 (binding energy: −9.2 kcal/mol) .
- Validation : Compare with in vitro CYP inhibition assays (IC50 < 10 µM confirms strong inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
